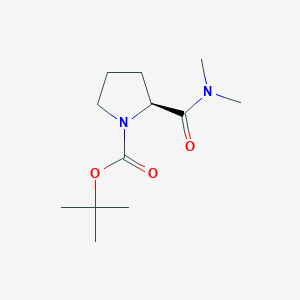
(S)-tert-butyl 2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-butyl 2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of proline-based carbamates. This compound is of significant interest in medicinal chemistry due to its potential as a cholinesterase inhibitor, which makes it a candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate typically involves the reaction of (S)-proline with tert-butyl chloroformate and dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-butyl 2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the dimethylcarbamoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Primary amines.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(S)-tert-butyl 2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a cholinesterase inhibitor.
Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of (S)-tert-butyl 2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate involves the inhibition of cholinesterase enzymes. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The compound binds to the active site of the enzyme, blocking its activity and thereby enhancing cholinergic transmission .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates: These compounds also inhibit cholinesterase but have different aryl groups attached to the carbamate moiety.
Proline-based carbamates: A broader class of compounds with similar structures and inhibitory activities.
Uniqueness
(S)-tert-butyl 2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate is unique due to its specific combination of the tert-butyl and dimethylcarbamoyl groups, which confer distinct steric and electronic properties. These properties influence its binding affinity and selectivity towards cholinesterase enzymes, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C12H22N2O3 |
|---|---|
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-8-6-7-9(14)10(15)13(4)5/h9H,6-8H2,1-5H3/t9-/m0/s1 |
Clave InChI |
UVZNJLFGPQMKAU-VIFPVBQESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N(C)C |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















